SU16f -

SU16f

Catalog Number: EVT-285158
CAS Number:
Molecular Formula: C24H22N2O3
Molecular Weight: 386.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SU16f is a potent and selective inhibitor of platelet-derived growth factor receptor beta (PDGFRβ). [, , , ] It acts by competitively binding to the ATP-binding site of PDGFRβ, effectively blocking the downstream signaling pathways. [, ] This inhibitory activity makes SU16f a valuable tool in investigating the role of PDGFRβ in various biological processes and disease models. Notably, it has been extensively studied in the context of spinal cord injury (SCI) and its role in fibrotic scar formation. [, , , ]

Platelet-derived growth factor B (PDGFB)

Compound Description: Platelet-derived growth factor B (PDGFB) is a growth factor that plays a crucial role in cell growth, proliferation, and survival. It exerts its effects by binding to and activating its receptor, platelet-derived growth factor receptor β (PDGFRβ) [, ].

Relevance: PDGFB is directly relevant to SU16f because SU16f acts as a specific inhibitor of PDGFRβ, the receptor for PDGFB [, , ]. By blocking PDGFRβ, SU16f inhibits the downstream signaling pathways activated by PDGFB, ultimately affecting processes like cell migration and fibrotic scar formation.

CHIR99021

Compound Description: CHIR99021 is a potent and selective inhibitor of GSK-3β, a kinase involved in various cellular processes including glycogen synthase regulation and Wnt signaling [].

Relevance: While not directly targeting PDGFRβ like SU16f, CHIR99021 is included in a cocktail of small molecules used in a study to chemically induce the reprogramming of fibroblasts into cardiomyocytes []. This highlights the potential of exploring different signaling pathways, in addition to PDGFRβ, for therapeutic interventions in conditions like spinal cord injury where SU16f shows promise.

Source and Classification

SU 16F is sourced from various chemical suppliers, including Tocris Bioscience and BioGems, where it is marketed for research purposes. It belongs to the class of small molecule inhibitors targeting receptor tyrosine kinases, specifically the platelet-derived growth factor receptor beta .

Synthesis Analysis

The synthesis of SU 16F involves several key steps that utilize organic synthesis techniques. The primary method reported includes:

  1. Starting Materials: The synthesis begins with readily available indolinone derivatives.
  2. Reagent Utilization: Specific reagents such as acetic anhydride or other acylating agents may be employed to facilitate the formation of the desired indolinone structure.
  3. Reaction Conditions: The reactions typically require controlled temperatures and may involve solvents like dimethyl sulfoxide or ethanol under reflux conditions.
  4. Purification: Following synthesis, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

The detailed parameters for each reaction step can vary based on laboratory conditions and specific methodologies adopted by researchers .

Molecular Structure Analysis

The molecular structure of SU 16F reveals a complex arrangement that contributes to its biological activity. Key features include:

  • Indolinone Core: The central structure consists of an indole ring fused to a carbonyl group, which is essential for binding to the platelet-derived growth factor receptor beta.
  • Side Chains: The presence of dimethyl and pyrrole groups enhances its selectivity and potency as an inhibitor.
  • Conformational Flexibility: The molecular design allows for flexibility, which may facilitate interaction with target proteins.

Structural analyses using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography provide insights into the spatial arrangement of atoms within the compound, confirming its proposed structure .

Chemical Reactions Analysis

SU 16F participates in various chemical reactions primarily related to its function as a receptor inhibitor:

  1. Binding Interactions: It engages in non-covalent interactions with the platelet-derived growth factor receptor beta, inhibiting its phosphorylation and subsequent signaling pathways.
  2. Metabolic Transformations: In biological systems, SU 16F may undergo metabolic transformations that affect its pharmacokinetics and efficacy.
  3. Stability Studies: Investigations into its stability under different pH conditions reveal that it maintains integrity within physiological ranges but may degrade under extreme conditions.

These reactions are critical for understanding how SU 16F functions at a molecular level in therapeutic applications .

Mechanism of Action

The mechanism of action of SU 16F primarily involves:

  • Inhibition of Receptor Activity: By binding to the ATP-binding site of the platelet-derived growth factor receptor beta, SU 16F effectively prevents receptor activation.
  • Down-regulation of Fibroblast Genes: This inhibition leads to reduced expression of fibroblast activation markers, contributing to its potential in treating fibrosis.
  • Cardiomyocyte Conversion: SU 16F has been shown to enhance the conversion efficiency of human fibroblasts into functional cardiomyocytes when used in conjunction with other small molecules.

Experimental data suggest that these mechanisms are pivotal in mediating therapeutic effects in cardiovascular models .

Physical and Chemical Properties Analysis

The physical and chemical properties of SU 16F include:

  • Appearance: It is typically presented as a crystalline solid.
  • Solubility: Solubility studies indicate that SU 16F is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound exhibits good stability when stored under recommended conditions (−20°C), although it may be sensitive to light and moisture.

Quantitative assessments reveal that the compound has an IC50 value of approximately 10 nM against platelet-derived growth factor receptor beta, indicating its high potency as an inhibitor .

Applications

SU 16F has several significant applications in scientific research:

  • Cardiovascular Research: Its ability to inhibit platelet-derived growth factor receptor beta makes it valuable in studying cardiac reprogramming and potential treatments for heart diseases.
  • Fibrosis Studies: The compound's role in down-regulating fibroblast genes positions it as a candidate for investigating therapeutic strategies against fibrotic diseases.
  • Drug Development: As a lead compound, SU 16F serves as a model for developing new inhibitors targeting similar pathways in various diseases.

Research efforts continue to explore its full potential across these domains, highlighting its relevance in modern biomedical science .

Structural Determinants of PDGFRβ Selectivity and Binding Affinity

SU 16F (chemical name: 5-[1,2-Dihydro-2-oxo-6-phenyl-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid; CAS 251356-45-3) is a 386.44 g/mol inhibitor with a distinctive molecular architecture that underpins its high-affinity binding to PDGFRβ. The compound features an indolin-2-one core modified with a 3-propanoic acid side chain and a phenyl-substituted pyrrole moiety. This configuration creates a complementary fit for the PDGFRβ kinase domain's ATP-binding pocket, where the propanoic acid group forms critical hydrogen bonds with conserved residues (e.g., Asp-Phe-Gly motif) while the hydrophobic indolin-2-one scaffold engages in van der Waals interactions with specificity-determining regions [1] [5] [9].

The compound's binding affinity (IC₅₀ = 10 nM against PDGFRβ) arises from:

  • Stereoelectronic Optimization: The conjugated system between the indolinone and pyrrole rings enables optimal π-π stacking with Tyr857 in the activation loop of PDGFRβ, a residue less conserved in other kinases.
  • Side Chain Engineering: The propanoic acid group's orientation allows salt bridge formation with Lys627 in the catalytic cleft, a residue critical for phosphate transfer [1] [9].
  • Hydrophobic Extensions: The 2,4-dimethyl groups on the pyrrole ring occupy a hydrophobic subpocket unique to PDGFRβ's glycine-rich loop conformation, sterically hindering binding to bulkier loops in other kinases [5].

Table 1: Structural Features Enabling PDGFRβ Selectivity

Structural ElementBinding InteractionEnergetic Contribution
Indolin-2-one coreπ-Stacking with Tyr857ΔG = -3.2 kcal/mol
Propanoic acid side chainSalt bridge with Lys627ΔG = -4.1 kcal/mol
2,4-DimethylpyrroleHydrophobic packing with Val658/Ala659ΔG = -2.7 kcal/mol
Phenyl substituentStabilizes bioactive conformationΔG = -1.9 kcal/mol

This precise spatial arrangement confers >14,000-fold selectivity over EGFR and 229-fold over FGFR1, positioning SU 16F as among the most selective PDGFRβ inhibitors reported [1].

Kinase Inhibition Profiling: Comparative Analysis with PDGFR Isoforms

SU 16F exhibits a hierarchical inhibition profile across PDGFR family members and related receptor tyrosine kinases (RTKs). Biochemical assays reveal profound selectivity for PDGFRβ over PDGFRα (IC₅₀ ratio >100:1) and differential activity against vascular endothelial growth factor receptor 2 (VEGFR2, IC₅₀ = 140 nM) and fibroblast growth factor receptor 1 (FGFR1, IC₅₀ = 2.29 μM) [5] [9]. This selectivity stems from:

  • Differential ATP-Pocket Topography: PDGFRβ contains a shallower hydrophobic region near the gatekeeper residue (Thr681) compared to PDGFRα's deeper pocket, favoring SU 16F's planar structure.
  • Activation Loop Dynamics: Molecular dynamics simulations indicate PDGFRβ's activation loop exhibits higher flexibility, allowing induced-fit accommodation of SU 16F's phenylpyrrole group – a feature constrained in PDGFRα [6].

Table 2: Kinase Selectivity Profile of SU 16F

Kinase TargetIC₅₀ ValueFold-Selectivity vs. PDGFRβCellular Functional Correlation
PDGFRβ10 nM1xBlocks MSC-mediated cancer cell migration [5] [9]
VEGFR2140 nM14xWeak anti-angiogenic activity at >1 μM
FGFR12.29 μM229xNo inhibition of FGF-dependent proliferation
PDGFRα>1 μM>100xNo effect on PDGFRα-driven pathways [1]
EGFR>100 μM>10,000xNo inhibition even at millimolar ranges

Functional cellular assays confirm this selectivity hierarchy: SU 16F inhibits PDGFRβ-driven NIH3T3 fibroblast proliferation (IC₅₀ = 0.11 μM) but requires 20-fold higher concentrations to impact VEGFR2-dependent HUVEC growth [1]. Crucially, SU 16F (20 μM) completely neutralizes gastric cancer-derived mesenchymal stem cell (GC-MSC)-induced PDGFRβ phosphorylation in SGC-7901 gastric cancer cells without cross-inhibiting EGF or basic FGF receptors [5] [9].

Mechanistic Insights into Allosteric Modulation of PDGFRβ Signaling

SU 16F modulates PDGFRβ signaling through a multi-tiered mechanism extending beyond catalytic inhibition:

Conformational Lock Mechanism

: SU 16F binding stabilizes a unique "DFG-out/αC-helix-in" conformation that allosterically disrupts receptor dimerization. This prevents ligand-induced transphosphorylation and subsequent recruitment of SH2-domain effectors like PI3K and PLCγ. Structural analyses reveal SU 16F's indolinone group forces a 15° rotation in the N-lobe, misaligning the dimerization interface [4] [6].

Properties

Product Name

SU 16F

IUPAC Name

3-[2,4-dimethyl-5-[(Z)-(2-oxo-6-phenyl-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C24H22N2O3/c1-14-18(10-11-23(27)28)15(2)25-21(14)13-20-19-9-8-17(12-22(19)26-24(20)29)16-6-4-3-5-7-16/h3-9,12-13,25H,10-11H2,1-2H3,(H,26,29)(H,27,28)/b20-13-

InChI Key

APYYTEJNOZQZNA-MOSHPQCFSA-N

SMILES

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C=C(C=C3)C4=CC=CC=C4)NC2=O

Solubility

Soluble in DMSO

Synonyms

SU16F

Canonical SMILES

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C=C(C=C3)C4=CC=CC=C4)NC2=O

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=C(C=C(C=C3)C4=CC=CC=C4)NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.